molecular formula C10H8O2 B8443629 3-phenyl-2(5H)-furanone

3-phenyl-2(5H)-furanone

Cat. No.: B8443629
M. Wt: 160.17 g/mol
InChI Key: PBZHVTZQMBGKMT-UHFFFAOYSA-N
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Description

3-phenyl-2(5H)-furanone is a versatile furanone derivative that serves as a key scaffold and pharmacophore in medicinal chemistry research . This compound is part of the 2(5H)-furanone class, an unsaturated γ-lactone structure that is a privileged structure in the design of biologically active molecules . Researchers value this compound for its broad therapeutic potential and its role as a synthetic intermediate. A primary area of investigation for this compound and its analogs is as a core template for developing anti-inflammatory agents . Specifically, its structure is integral to the COX-2 inhibitor rofecoxib, and studies on related diaryl furanones focus on inhibiting cyclooxygenase-2 (COX-2) to manage inflammation with an improved gastrointestinal safety profile compared to non-selective NSAIDs . Furthermore, structural analogs, such as 3-phenyl-5-methyl-2H,5H-furan-2-ones, demonstrate significant antifungal activity, particularly against filamentous fungi like Absidia corymbifera , with some derivatives exhibiting potency comparable to the standard drug ketoconazole . Beyond these focused applications, the furanone ring system is recognized as a versatile pharmacophore with a wide spectrum of reported biological activities, including antibacterial, anticancer, and antioxidant properties, making it a valuable compound for hit-to-lead optimization and exploratory pharmacology . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-phenyl-2H-furan-5-one

InChI

InChI=1S/C10H8O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

PBZHVTZQMBGKMT-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Phenyl-2(5H)-furanone has garnered attention for its potential in medicinal chemistry due to its biological activities:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against filamentous fungi. Research indicates that it may have antifungal effects comparable to established drugs like ketoconazole. This makes it a candidate for developing new antifungal agents.
  • Anticancer Properties : Studies have demonstrated that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer therapeutic.

Agricultural Applications

The compound's antimicrobial properties extend to applications in agrochemicals. Its ability to combat fungal pathogens positions it as a potential agent for protecting crops against diseases, thereby enhancing agricultural productivity.

Material Science

In material science, this compound serves as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for modifications that can lead to the development of novel materials with desirable properties.

Antifungal Activity Study

In a comparative study assessing the antifungal efficacy of various furanones, this compound was evaluated against several fungal strains. Results indicated that this compound exhibited potent antifungal activity, making it a promising candidate for further development into therapeutic agents for treating fungal infections.

Cytotoxicity Assessment

A study focused on the cytotoxic effects of this compound against human colon adenocarcinoma cell lines revealed an IC50 value indicating effective inhibition at low concentrations. The compound was found to induce G2 phase cell cycle arrest and promote caspase-independent cell death, highlighting its potential as an anticancer agent.

Summary Table of Biological Activities

Activity Description
AntimicrobialExhibits significant antifungal activity against filamentous fungi.
AnticancerInduces apoptosis and inhibits proliferation in various cancer cell lines.
AntioxidantFunctions as both a pro-oxidant and antioxidant depending on concentration; modulates oxidative stress.
Agricultural UsePotential agent for protecting crops from fungal pathogens.
Material ScienceIntermediate in the synthesis of dyes and pigments; useful in developing novel materials.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group in 3-phenyl-2(5H)-furanone undergoes nucleophilic attacks, forming derivatives with amines, thiols, and hydrazines:

Table 1: Nucleophilic addition reactions

ReagentConditionsProductYieldSource
BenzylamineEtOH, reflux (5 h)N-Benzylamide derivative72-85%
Phenyl hydrazineNa ethoxide, reflux (3 h)Pyrazole-fused furanone68-77%
Aromatic thiolsBasic conditionsThioether derivatives65-89%

For example, reaction with benzylamine in ethanol produces amides via nucleophilic acyl substitution . Thiols attack the β-position under basic conditions, forming stable thioethers that can be oxidized to sulfones using H₂O₂ in acetic acid .

Cycloaddition Reactions

The compound acts as a dienophile in Diels-Alder reactions due to its conjugated diene system:

Key Example

  • Reacts with electron-rich dienes (e.g., 1,3-cyclohexadiene) at 80°C to form bicyclic lactones with >90% regioselectivity.

Palladium-Catalyzed Cross-Couplings

The brominated derivatives participate in selective coupling reactions:

Table 2: Palladium-mediated transformations

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPdCl₂/AsPh₃, Ag₂O, THF3-Bromo-4-aryl derivatives4-Aryl-3-phenyl furanones58-76%
Stille CouplingPdCl₂(PhCN)₂/AsPh₃, NMP3-Bromo-4-stannane adducts4-Alkyl-3-phenyl furanones69-79%

These reactions occur regioselectively at the C4 position, preserving the phenyl group at C3 .

Temperature-Dependent Product Formation

In palladium-catalyzed oxidative carbonylation of phenylacetylene:

Table 3: Temperature effects on reaction outcomes

TemperatureMajor ProductSelectivityByproductsSource
40°CDimethyl (2Z)-2-phenyl-2-butenedioate>90%E-isomers
0°C5,5-Dimethoxy-3-phenyl-2(5H)-furanone87%Phenylmaleic anhydride

Low temperatures favor furanone formation via kinetic control, while higher temperatures promote thermodynamically stable diester products .

Oxidation and Functionalization

  • Epoxidation : Reacts with m-CPBA in CH₂Cl₂ to form a stable epoxide at the α,β-unsaturated position.

  • Halogenation : Bromination with NBS in CCl₄ introduces bromine at the γ-position (AIBN initiation, 78% yield) .

Biological Activity-Linked Reactivity

The compound inhibits cyclooxygenase-2 (COX-2) by forming hydrogen bonds with Tyr385 and Ser530 in the enzyme's active site. Its α-methylene-γ-butyrolactone moiety reacts with cysteine residues in proteins, contributing to anticancer effects via Michael addition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Efficiency : 3-Phenyl and 3-chloro derivatives achieve high yields (>85%) due to stable electrophiles (e.g., benzyl bromide, hexachloroethane) . Lower yields for alkenyl substituents (e.g., butenyl, 41%) reflect steric challenges .
  • Natural vs. Synthetic: Halogenated furanones (e.g., 4-bromo-5-(bromomethylene)-2(5H)-furanone) are biosynthesized by marine algae , while alkyl/aryl derivatives are typically synthetic .

Key Observations :

  • Medicinal Chemistry : 3-Phenyl substitution enhances COX-2 selectivity due to steric and electronic compatibility with the enzyme’s hydrophobic pocket . In contrast, 3-methyl derivatives lack this specificity but modulate bacterial biofilms .
  • Halogenated Derivatives: Brominated furanones from seaweed (e.g., Delisea pulchra) block acyl-homoserine lactone (AHL) signaling, preventing bacterial colonization .
  • Natural Roles: 5-Ethyl-2(5H)-furanone contributes to caramel flavors in heated foods (Maillard reaction) , while hydroxy-substituted analogs (e.g., 5-hydroxy-3,4-dimethyl-2(5H)-furanone) exhibit antifibrotic activity .
Pharmacokinetics and Toxicity
  • Theoretical ADME: Derivatives like 5-alkoxy-3,4-dihalo-2(5H)-furanones exhibit moderate permeability in SwissADME predictions, suggesting suitability as drug linkers .

Q & A

Q. Analytical Validation :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, lactone carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., EI-MS for molecular ion peaks at m/z 214 for this compound derivatives) .
  • IR Spectroscopy : Confirms lactone C=O stretching (~1750 cm⁻¹) and aromatic C-H vibrations .

How does this compound function as a COX-2 inhibitor, and what are the implications of its pharmacological profile?

Basic Research Focus
this compound is the core structure of rofecoxib (Vioxx), a selective COX-2 inhibitor. Its mechanism involves:

  • Active Site Binding : The sulfonylphenyl group at position 4 and phenyl group at position 3 interact with COX-2's hydrophobic pocket, blocking arachidonic acid conversion to pro-inflammatory prostaglandins .
  • Selectivity : Unlike COX-1, COX-2 has a larger active site, accommodating bulkier substituents, which reduces gastrointestinal toxicity but increases cardiovascular risks due to thromboxane-prostacyclin imbalance .

Q. Implications :

  • Therapeutic Trade-offs : Long-term use may elevate thrombotic events, necessitating rigorous safety profiling in preclinical models .

What computational approaches are used to predict the reactivity and electronic properties of this compound derivatives?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Optimizes molecular geometry using functionals like B3LYP and basis sets (e.g., 6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and energy gaps (ΔE). For example, phenyl-substituted furanones exhibit lower ΔE (~4.5 eV) than methyl derivatives, enhancing reactivity .
  • Molecular Descriptors :
    • Hardness (η) : Measures resistance to electron transfer; lower η in 5-phenyl derivatives suggests higher reactivity .
    • Dipole Moment : Polar substituents (e.g., hydroxy groups) increase solubility and bioavailability .

Q. Applications :

  • Antioxidant Design : Derivatives with electron-donating groups (e.g., -OH) show higher radical scavenging potential, predicted via HOMO energy levels .

How can researchers address contradictions in the literature regarding the genotoxic potential of halogenated furanones, and what methodologies apply to 3-phenyl derivatives?

Q. Advanced Research Focus

  • Contradiction Resolution : Conflicting data on genotoxicity (e.g., MX [3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone]) arise from assay variability. Standardized protocols include:
    • Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100 .
    • Comet Assay : Detects DNA strand breaks in mammalian cells .
  • QSAR Modeling : Predicts toxicity of 3-phenyl analogs by correlating substituent electronegativity with DNA adduct formation .

Q. Recommendations :

  • Metabolite Screening : Identify reactive intermediates (e.g., epoxides) via LC-MS/MS to clarify mechanisms .

What strategies are employed in structure-activity relationship (SAR) studies to enhance the selectivity and reduce off-target effects of this compound-based therapeutics?

Q. Advanced Research Focus

  • Substituent Modulation :
    • Position 4 : Sulfonyl groups enhance COX-2 affinity (e.g., rofecoxib’s 4-methylsulfonylphenyl) .
    • Position 5 : Hydrophobic groups (e.g., ethyl) improve membrane permeability but may increase cardiotoxicity .
  • Prodrug Design : Esterification of hydroxy groups reduces gastric irritation while maintaining activity .

Q. Data-Driven Optimization :

  • Crystallography : Resolve COX-2 co-crystal structures to guide rational design .
  • In Silico Docking : Screen derivatives for off-target binding (e.g., COX-1, ion channels) using AutoDock Vina .

What are the key considerations in designing experiments to assess the stability of this compound under various physiological conditions?

Q. Basic Research Focus

  • Degradation Pathways :
    • Hydrolysis : Lactone ring opening at alkaline pH (e.g., simulate intestinal fluid with pH 7.4) .
    • Oxidation : Assess susceptibility to hepatic CYP450 enzymes via microsomal incubations .
  • Analytical Methods :
    • HPLC-UV : Quantify degradation products using C18 columns and acetonitrile/water gradients .
    • Stability-Indicating Assays : Validate methods per ICH guidelines to ensure specificity .

Q. Experimental Design :

  • Accelerated Stability Testing : Use thermal (40°C) and photolytic (ICH Q1B) conditions to predict shelf life .

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